SSR 180711 Hydrochlorid

Übersicht

Beschreibung

SSR 180711 Hydrochlorid ist ein selektiver und reversibler partieller Agonist des α7-Nikotinrezeptors (α7 nAChR). Diese Verbindung hat sich als potenziell wirksam bei der Steigerung kognitiver Funktionen gezeigt und wurde hinsichtlich ihrer Auswirkungen auf die Neurotransmission, insbesondere im Hippocampus, untersucht.

Wissenschaftliche Forschungsanwendungen

SSR 180711 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzverbindung in Studien mit Nikotinacetylcholinrezeptoren verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der Neurotransmitterfreisetzung und der synaptischen Plastizität.

Medizin: Erforscht hinsichtlich seiner potenziellen therapeutischen Wirkungen bei kognitiven Störungen wie Alzheimer-Krankheit.

Industrie: Im Rahmen der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Nikotinrezeptoren abzielen, eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den α7-Nikotinacetylcholinrezeptor. Diese Bindung erhöht die glutamaterge Neurotransmission und die Acetylcholin-Freisetzung, was zu einer verstärkten synaptischen Plastizität und kognitiven Funktion führt. Die partielle Agonistenaktivität der Verbindung bedeutet, dass sie den Rezeptor aktivieren kann, ohne eine übermäßige Stimulation zu verursachen, was für therapeutische Anwendungen vorteilhaft ist .

Wirkmechanismus

Target of Action

SSR 180711 hydrochloride is an orally active, selective, and reversible partial agonist for the α7 acetylcholine nicotinic receptor (α7 n-AChRs) . The α7 n-AChRs are a type of ionotropic acetylcholine receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic transmission .

Mode of Action

SSR 180711 hydrochloride interacts with its primary target, the α7 n-AChRs, by binding to it . It can act on both rat α7 n-AChR (Ki=22 nM; IC50=30 nM) and human α7 n-AChR (Ki=14 nM; IC50=18 nM) .

Biochemical Pathways

Upon activation of the α7 n-AChRs, SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine (ACh) release, and long-term potentiation (LTP) in the hippocampus . These biochemical changes can enhance synaptic plasticity, which is crucial for learning and memory processes .

Pharmacokinetics

SSR 180711 hydrochloride rapidly penetrates into the brain (ID50=8 mg/kg; p.o.) . It dose-dependently inhibits the specific [3H]α-BTX binding in the mouse brain (ID50=8.3 and 7.5 mg/kg for p.o. and i.p., respectively) . This suggests that SSR 180711 hydrochloride has good bioavailability and can effectively reach its target in the brain .

Result of Action

The activation of α7 n-AChRs by SSR 180711 hydrochloride results in increased extracellular acetylcholine (ACh) levels in the hippocampus and prefrontal cortex of freely moving rats . It also dose-dependently increases the firing rate . These molecular and cellular effects contribute to the compound’s ability to enhance episodic memory and reverse MK-801-induced deficits in retention of episodic memory .

Biochemische Analyse

Biochemical Properties

SSR 180711 hydrochloride plays a crucial role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated by SSR 180711 hydrochloride, facilitates the influx of calcium ions into the cell. This interaction enhances episodic memory and reverses deficits in retention of episodic memory induced by MK-801 . Additionally, SSR 180711 hydrochloride increases extracellular dopamine levels in the prefrontal cortex of rats, exhibiting antidepressant-like properties .

Cellular Effects

SSR 180711 hydrochloride exerts various effects on different cell types and cellular processes. In rat cultured hippocampal neurons, SSR 180711 hydrochloride induces large GABA-mediated inhibitory postsynaptic currents and small α-bungarotoxin-sensitive currents through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors . In mouse hippocampal slices, SSR 180711 hydrochloride increases the amplitude of both glutamatergic and GABAergic postsynaptic currents evoked in CA1 pyramidal cells . Furthermore, SSR 180711 hydrochloride enhances long-term potentiation (LTP) in the CA1 field of rat and mouse hippocampal slices .

Molecular Mechanism

The molecular mechanism of SSR 180711 hydrochloride involves its binding to the α7 nicotinic acetylcholine receptor. This binding results in partial agonist effects, with intrinsic activity observed in human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes or GH4C1 cells . SSR 180711 hydrochloride increases glutamatergic neurotransmission, acetylcholine release, and long-term potentiation in the hippocampus . These effects are mediated through the activation of presynaptic and somato-dendritic α7 nicotinic acetylcholine receptors, leading to enhanced synaptic transmission and plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SSR 180711 hydrochloride have been observed to change over time. The compound rapidly penetrates the brain and increases extracellular levels of dopamine in the prefrontal cortex . Long-term studies have shown that SSR 180711 hydrochloride maintains its efficacy in enhancing cognitive functions and synaptic plasticity over extended periods

Dosage Effects in Animal Models

The effects of SSR 180711 hydrochloride vary with different dosages in animal models. In microdialysis experiments, administration of SSR 180711 hydrochloride at doses ranging from 3 to 10 mg/kg intraperitoneally increased extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats . Higher doses of SSR 180711 hydrochloride have been associated with increased firing rates of single ventral pallidum neurons in anesthetized rats . The potential toxic or adverse effects of high doses of SSR 180711 hydrochloride need to be carefully evaluated in future studies.

Metabolic Pathways

SSR 180711 hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound enhances glutamatergic neurotransmission and acetylcholine release, which are critical for cognitive functions and synaptic plasticity

Transport and Distribution

SSR 180711 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to penetrate the brain and increase extracellular dopamine levels in the prefrontal cortex suggests efficient transport across the blood-brain barrier

Subcellular Localization

The subcellular localization of SSR 180711 hydrochloride is primarily associated with its target, the α7 nicotinic acetylcholine receptor. This receptor is predominantly localized in the presynaptic and somato-dendritic regions of neurons . The activation of α7 nicotinic acetylcholine receptors by SSR 180711 hydrochloride leads to increased synaptic transmission and plasticity, which are essential for cognitive functions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SSR 180711 Hydrochlorid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Zu den wichtigsten Schritten gehören:

Bildung der Kernstruktur: Hierbei wird der heterocyclische Kern durch Cyclisierungsreaktionen aufgebaut.

Funktionalisierung: Einführung von für die Aktivität notwendigen funktionellen Gruppen, wie Bromierung oder Nitrierung.

Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihre Hydrochloridsalzform, um die Löslichkeit und Stabilität zu erhöhen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören:

Optimierung der Reaktionsbedingungen: Verwendung von Katalysatoren und Lösungsmitteln, die für großtechnische Reaktionen geeignet sind.

Reinigung: Einsatz von Techniken wie Kristallisation und Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SSR 180711 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte

Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Analogen führen könnte.

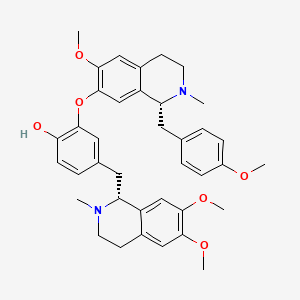

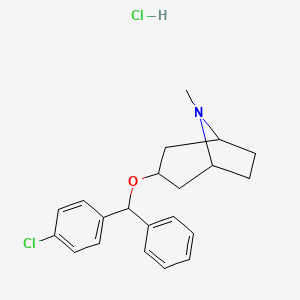

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PHA-543613: Ein weiterer selektiver Agonist des α7-Nikotinacetylcholinrezeptors.

GTS-21: Ein partieller Agonist des α7-Rezeptors mit kognitionsfördernden Eigenschaften.

DMXB-A: Bekannt für seine neuroprotektiven Wirkungen und sein Potenzial zur Behandlung kognitiver Defizite.

Einzigartigkeit

SSR 180711 Hydrochlorid zeichnet sich durch seine hohe Selektivität und reversible Bindung an den α7-Rezeptor aus. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein therapeutisches Potenzial. Darüber hinaus macht seine Fähigkeit, die Neurotransmitterfreisetzung und die synaptische Plastizität zu erhöhen, es zu einem wertvollen Instrument in der kognitiven Forschung .

Eigenschaften

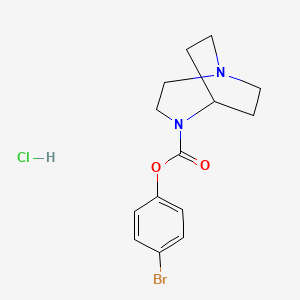

IUPAC Name |

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O2.ClH/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16;/h1-4,12H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBXNVUZXFMNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446031-79-4 | |

| Record name | SSR-180711 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446031794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR-180711 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZY6YR5A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)